molecular formula C15H14ClNO2 B3038108 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime CAS No. 74613-68-6

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime

Cat. No.: B3038108
CAS No.: 74613-68-6
M. Wt: 275.73 g/mol
InChI Key: GWIGKMUIRGDAEF-SAPNQHFASA-N
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Description

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This particular compound features a 4-chlorophenyl group, a methoxy group, and a phenyl group attached to an ethanone oxime core. Oximes are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals .

Properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGKMUIRGDAEF-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323982
Record name (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74613-68-6
Record name (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride. The general procedure is as follows:

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime involves its interaction with specific molecular targets:

    Enzyme Inhibition: The oxime group can form a stable complex with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.

    Pathways: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime can be compared with other oxime compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime
Reactant of Route 2
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime

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